molecular formula C15H12O4 B7976405 Methyl 4-phenoxybenzoylformate

Methyl 4-phenoxybenzoylformate

Cat. No.: B7976405
M. Wt: 256.25 g/mol
InChI Key: APFJAHLGLWIBEP-UHFFFAOYSA-N
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Description

Methyl 4-phenoxybenzoylformate is an organic compound with the molecular formula C15H12O4. It is a derivative of benzoylformate, where a phenoxy group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-phenoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-phenoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-phenoxybenzoic acid, while reduction could produce 4-phenoxybenzyl alcohol .

Scientific Research Applications

Methyl 4-phenoxybenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-phenoxybenzoylformate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxybenzoylformate
  • Methyl 4-methoxybenzoylformate
  • Methyl 4-chlorobenzoylformate

Uniqueness

Methyl 4-phenoxybenzoylformate is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds, such as those with hydroxy, methoxy, or chloro substituents on the benzene ring .

Properties

IUPAC Name

methyl 2-oxo-2-(4-phenoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-15(17)14(16)11-7-9-13(10-8-11)19-12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFJAHLGLWIBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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